![molecular formula C21H24N2O3 B250430 Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate](/img/structure/B250430.png)
Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a white crystalline powder that is soluble in organic solvents.
Wirkmechanismus
Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate inhibits the activity of AChE by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. The increased concentration of acetylcholine can improve cognitive function and memory. In cancer cells, Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate induces apoptosis by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate has been shown to improve cognitive function and memory in animal models. It has also shown potential as an anticancer agent by inducing apoptosis in cancer cells. However, further research is needed to determine the safety and efficacy of Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate in lab experiments is its ability to act as a potent AChE inhibitor. This can be useful in studying the role of acetylcholine in cognitive function and memory. However, one limitation is the potential toxicity of Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate, which may limit its use in certain experiments.
Zukünftige Richtungen
1. Investigating the safety and efficacy of Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate in humans for its potential use as a cognitive enhancer or anticancer agent.
2. Exploring the use of Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate in combination with other drugs for the treatment of cognitive disorders or cancer.
3. Developing novel synthetic routes for the production of Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate that are more efficient and cost-effective.
4. Investigating the potential of Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate as a therapeutic agent for other diseases, such as Alzheimer's disease or Parkinson's disease.
5. Studying the mechanism of action of Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate in more detail to gain a better understanding of its pharmacological properties.
Synthesemethoden
The synthesis of Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate involves the reaction of 3-carboxybenzaldehyde with N-benzylpiperidine-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with methyl chloroformate to yield Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate has potential applications in medicinal chemistry due to its ability to act as a potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. The inhibition of AChE can lead to an increase in acetylcholine levels, which can improve cognitive function and memory. Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate has also shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C21H24N2O3 |
---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
methyl 3-[(1-benzylpiperidin-4-yl)carbamoyl]benzoate |
InChI |
InChI=1S/C21H24N2O3/c1-26-21(25)18-9-5-8-17(14-18)20(24)22-19-10-12-23(13-11-19)15-16-6-3-2-4-7-16/h2-9,14,19H,10-13,15H2,1H3,(H,22,24) |
InChI-Schlüssel |
ZHUDKQJQNWEHLC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Kanonische SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.